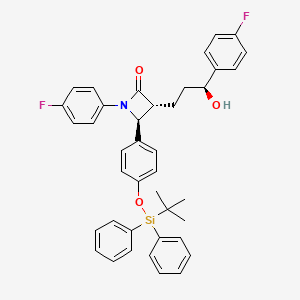

Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether

Vue d'ensemble

Description

Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether: is a chemical compound with the molecular formula C40H39F2NO3Si and a molecular weight of 647.82 . It is primarily used in proteomics research and is known for its solubility in chloroform and ethyl acetate . This compound is not intended for diagnostic or therapeutic use .

Méthodes De Préparation

The synthesis of Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether involves several steps, typically starting with the preparation of the core structure of ezetimibe. The phenoxy tert-butyldiphenylsilyl ether group is then introduced through a series of chemical reactions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer . Industrial production methods are not widely documented, but they likely involve standard organic synthesis techniques and purification processes to ensure high purity and yield.

Analyse Des Réactions Chimiques

Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Proteomics Research: It is used to study protein interactions and functions.

Drug Development: It serves as a reference compound in the development of new pharmaceuticals.

Biological Studies: It is used to investigate the biological pathways and mechanisms of action of related compounds.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether can be compared to other compounds with similar structures and functions. Some of these compounds include:

Ezetimibe: The parent compound, which is a cholesterol absorption inhibitor.

Simvastatin: A statin that inhibits HMG-CoA reductase, another enzyme involved in cholesterol synthesis.

Atorvastatin: Another statin with a similar mechanism of action to simvastatin.

This compound is unique due to its specific chemical structure, which allows for targeted research applications .

Activité Biologique

Ezetimibe phenoxy tert-butyldiphenylsilyl ether is a derivative of ezetimibe, a well-known cholesterol absorption inhibitor. This compound has garnered attention for its potential biological activities, particularly in lipid management and cardiovascular health. This article compiles current research findings, case studies, and relevant data regarding its biological activity.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₃₃F₂NO₉Si |

| Molecular Weight | 585.55 g/mol |

| CAS Number | Not specifically listed |

| Solubility | Soluble in organic solvents |

Ezetimibe functions primarily as a Niemann-Pick C1-like 1 (NPC1L1) inhibitor. By blocking this receptor in the intestinal epithelium, it effectively reduces the absorption of dietary and biliary cholesterol. This mechanism is crucial for managing hyperlipidemia and reducing the risk of cardiovascular diseases.

Cholesterol Absorption Inhibition

Ezetimibe's primary biological activity is its ability to inhibit cholesterol absorption:

- In Vivo Studies : Research indicates that after oral administration, ezetimibe is absorbed in the small intestine and is metabolized into its active form, significantly reducing cholesterol levels in the bloodstream. Studies show that more than 80% of ezetimibe is converted to its glucuronide metabolite, enhancing its efficacy as a cholesterol-lowering agent .

Lipid Profile Improvement

Ezetimibe has been shown to improve lipid profiles significantly when used alone or in combination with statins:

- Combination Therapy : Recent studies confirm that combining ezetimibe with statins leads to greater reductions in low-density lipoprotein (LDL) cholesterol levels compared to statin therapy alone. This combination is particularly beneficial for patients who are statin-intolerant or do not achieve desired lipid goals with statins alone .

Case Studies

- Cardiovascular Risk Reduction : A clinical trial involving high-risk cardiovascular patients demonstrated that those treated with ezetimibe alongside statins had a statistically significant reduction in major adverse cardiovascular events compared to those receiving placebo or statin monotherapy .

- Statin Intolerance : In patients unable to tolerate statins due to side effects, ezetimibe monotherapy resulted in a substantial reduction in LDL cholesterol levels without significant adverse effects, suggesting its role as an effective alternative treatment .

Research Findings

Recent literature has highlighted several key findings regarding ezetimibe's biological activity:

- Safety Profile : Ezetimibe has a favorable safety profile compared to statins, with fewer reported side effects, which enhances patient adherence to treatment regimens .

- Metabolic Effects : Beyond cholesterol reduction, ezetimibe may have beneficial effects on other metabolic parameters, including triglyceride levels and inflammatory markers associated with atherosclerosis .

Propriétés

IUPAC Name |

(3R,4S)-4-[4-[tert-butyl(diphenyl)silyl]oxyphenyl]-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H39F2NO3Si/c1-40(2,3)47(34-10-6-4-7-11-34,35-12-8-5-9-13-35)46-33-24-16-29(17-25-33)38-36(26-27-37(44)28-14-18-30(41)19-15-28)39(45)43(38)32-22-20-31(42)21-23-32/h4-25,36-38,44H,26-27H2,1-3H3/t36-,37+,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXDGYNFNRDXRZ-NVLDWDGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)C4C(C(=O)N4C5=CC=C(C=C5)F)CCC(C6=CC=C(C=C6)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)[C@@H]4[C@H](C(=O)N4C5=CC=C(C=C5)F)CC[C@@H](C6=CC=C(C=C6)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39F2NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724533 | |

| Record name | (3R,4S)-4-(4-{[tert-Butyl(diphenyl)silyl]oxy}phenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

647.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042722-66-6 | |

| Record name | (3R,4S)-4-(4-{[tert-Butyl(diphenyl)silyl]oxy}phenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.